5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
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Overview
Description
5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H11F3N2. It is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
The synthesis of 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common synthetic route includes the reaction of pyrrolidine with a trifluoromethylated pyridine derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents. Common reagents and conditions used in these reactions include thionyl chloride for substitution and palladium-catalyzed reactions for functional group modifications
Scientific Research Applications
5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may differ in other substituents, affecting their biological activity and applications.
Trifluoromethylated pyridines: These compounds have the trifluoromethyl group attached to the pyridine ring but may lack the pyrrolidine moiety. The uniqueness of this compound lies in the combination of both the pyrrolidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2/t8-/m0/s1 |
InChI Key |
KYYMZHCOPNZONI-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CN=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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